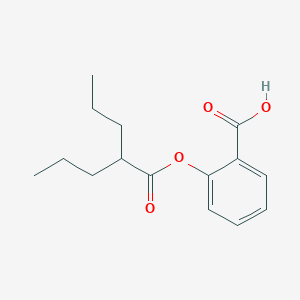
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods. The compound has been found to have significant biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Mechanism Of Action
The mechanism of action of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it has been proposed that the compound acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound has also been found to interact with certain receptors in the body, leading to various physiological effects.
Biochemical And Physiological Effects
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. The compound has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of various enzymes and its potential as a cancer therapeutic agent. However, the compound has certain limitations, including its toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide. One of the areas of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological processes.
Conclusion:
In conclusion, 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a useful tool in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different areas of scientific research.
Synthesis Methods
The synthesis of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzenesulfonyl chloride and diethylene glycol in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound with a yield of about 70%.
Scientific Research Applications
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been widely used in scientific research as a tool for studying different biological processes. It has been found to have significant effects on the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
6419-70-1 |
|---|---|
Product Name |
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide |
Molecular Formula |
C10H14ClNO4S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
4-chloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c11-9-1-3-10(4-2-9)17(15,16)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2 |
InChI Key |
NDDSXZQYXXHXSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl |
Other CAS RN |
6419-70-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



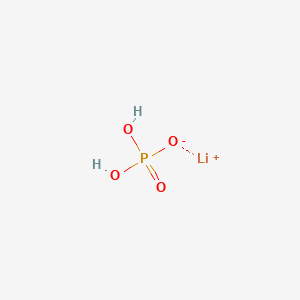

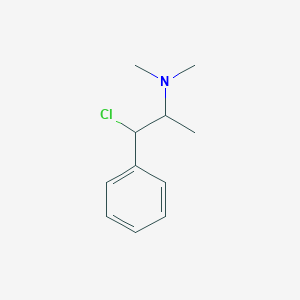
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
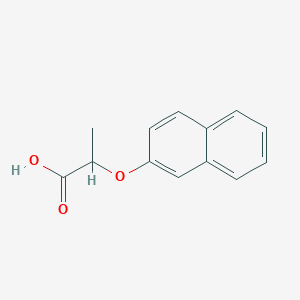
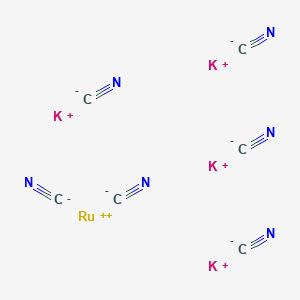
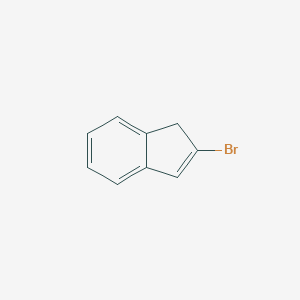
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
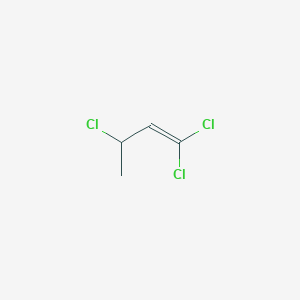
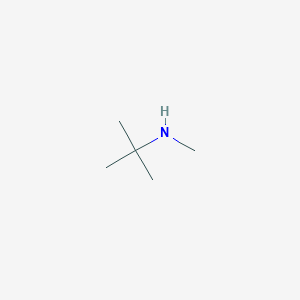
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
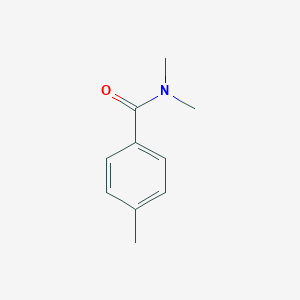
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
